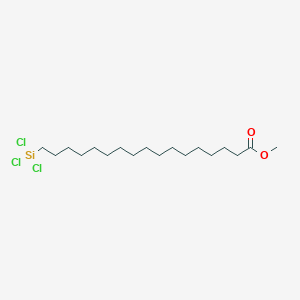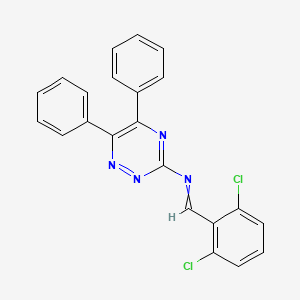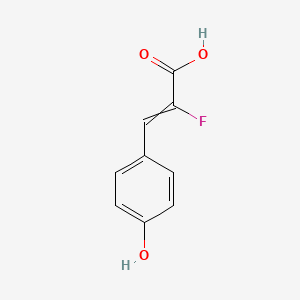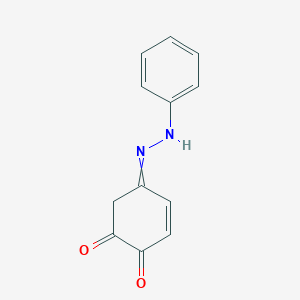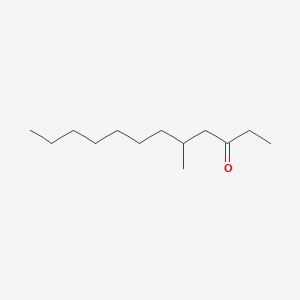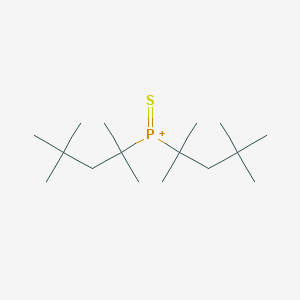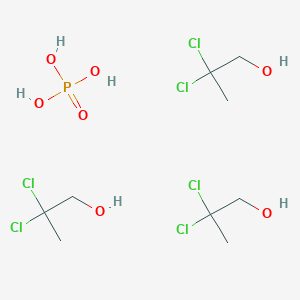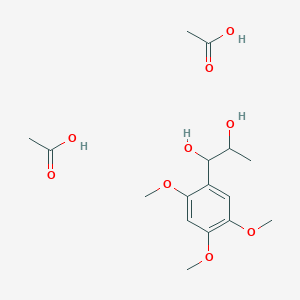
Acetic acid;1-(2,4,5-trimethoxyphenyl)propane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;1-(2,4,5-trimethoxyphenyl)propane-1,2-diol: is a chemical compound with the molecular formula C12H18O5 and a molecular weight of 242.268 g/mol . This compound features a trimethoxyphenyl group attached to a propane-1,2-diol backbone, making it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid;1-(2,4,5-trimethoxyphenyl)propane-1,2-diol typically involves the reaction of 2,4,5-trimethoxybenzaldehyde with a suitable diol precursor under acidic or basic conditions. The reaction may be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the diol moiety, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diol group to a single hydroxyl group or even to a hydrocarbon chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Introduction of halogens, nitro groups, or other functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products .
Biology: In biological research, it serves as a probe to study enzyme activities and metabolic pathways involving diol and phenyl groups .
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of acetic acid;1-(2,4,5-trimethoxyphenyl)propane-1,2-diol involves its interaction with various molecular targets. The trimethoxyphenyl group can interact with aromatic amino acids in proteins, while the diol moiety can form hydrogen bonds with active site residues. This dual interaction allows the compound to modulate enzyme activities and receptor functions .
Comparación Con Compuestos Similares
- 1-(2,4,5-trimethoxyphenyl)propane-1,2-dione
- 1-(2,4,5-trimethoxyphenyl)propane-1,2-diol
Uniqueness: Acetic acid;1-(2,4,5-trimethoxyphenyl)propane-1,2-diol is unique due to its specific combination of a trimethoxyphenyl group and a propane-1,2-diol backbone. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications .
Propiedades
Número CAS |
146830-07-1 |
|---|---|
Fórmula molecular |
C16H26O9 |
Peso molecular |
362.37 g/mol |
Nombre IUPAC |
acetic acid;1-(2,4,5-trimethoxyphenyl)propane-1,2-diol |
InChI |
InChI=1S/C12H18O5.2C2H4O2/c1-7(13)12(14)8-5-10(16-3)11(17-4)6-9(8)15-2;2*1-2(3)4/h5-7,12-14H,1-4H3;2*1H3,(H,3,4) |
Clave InChI |
FAHKBXQYLBQSBM-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C1=CC(=C(C=C1OC)OC)OC)O)O.CC(=O)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenyl(4-{[(2S,3S)-3-phenyloxiran-2-yl]methyl}piperidin-1-yl)methanone](/img/structure/B12552431.png)
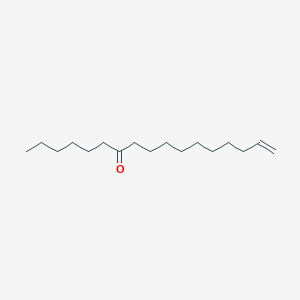
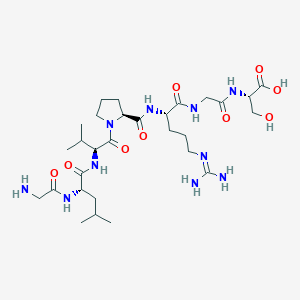
![1-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]pyridine-4(1H)-thione](/img/structure/B12552448.png)
